molecular formula C12H18ClN B1382589 3-(4-Ethylphenyl)pyrrolidine hydrochloride CAS No. 1803609-53-1

3-(4-Ethylphenyl)pyrrolidine hydrochloride

Cat. No.: B1382589
CAS No.: 1803609-53-1
M. Wt: 211.73 g/mol
InChI Key: PGSABSKCBDRSES-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol.

Scientific Research Applications

3-(4-Ethylphenyl)pyrrolidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Industry: This compound is used in the production of specialty chemicals and as an intermediate in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as crystallization and distillation to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter pathways, modulating the activity of receptors and enzymes involved in signal transduction. This modulation can lead to changes in cellular responses, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.

    Pyrrolizine: A bicyclic compound with potential biological activity.

    Pyrrolidine-2-one: Known for its applications in drug development.

    Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules

Uniqueness

3-(4-Ethylphenyl)pyrrolidine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-ethylphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12;/h3-6,12-13H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSABSKCBDRSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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